Thermodynamic Stability Profile of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine
Technical Guide for Pharmaceutical Development Executive Summary This guide provides a comprehensive thermodynamic and structural analysis of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine .[1][2] As a functionalized N-aryl mo...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Pharmaceutical Development
Executive Summary
This guide provides a comprehensive thermodynamic and structural analysis of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine .[1][2] As a functionalized N-aryl morpholine, this compound represents a critical scaffold in medicinal chemistry, balancing the solubility-enhancing properties of the morpholine ring with the electronic modulation of the nitroaryl group.[2]
The thermodynamic stability of this molecule is governed by three primary vectors:
Conformational Lock: The preference of the 2,6-dimethyl substituents for the diequatorial orientation (cis-isomer).[2]
Atropisomeric Strain: The steric clash between the ortho-nitro group and the morpholine ring, restricting N-aryl bond rotation.
Electronic Resilience: The resistance of the morpholine ether linkage to hydrolysis, countered by the high-energy potential of the nitro group under thermal stress.[2]
Structural Analysis & Conformational Energetics
Stereochemical Configuration
The 2,6-dimethylmorpholine moiety exists in two diastereomeric forms. For pharmaceutical applications, the cis-isomer (meso) is the thermodynamic sink and the preferred building block.[2]
Isomer
Substituent Orientation
Symmetry
Relative Energy ()
Stability Status
cis-2,6
Diequatorial ()
(Meso)
0.0 kcal/mol
Thermodynamic Product
trans-2,6
Axial-Equatorial ()
(Chiral pair)
+2.8 kcal/mol
Kinetic Product / Metastable
Mechanism of Stabilization:
In the cis-conformer, both methyl groups occupy equatorial positions on the chair morpholine ring, minimizing 1,3-diaxial interactions. The trans-isomer forces one methyl group into an axial position, incurring a steric penalty of approximately 1.4 kcal/mol per interaction. Consequently, synthetic routes utilizing cis-2,6-dimethylmorpholine yield a highly stable, achiral core structure.[1]
N-Aryl Rotational Barrier (Atropisomerism)
The attachment of the 2-nitrophenyl group introduces significant steric strain.[1][2] Unlike 4-phenylmorpholine, where the phenyl ring rotates freely, the ortho-nitro group clashes with the equatorial protons (or methyls) of the morpholine ring.[2]
Twisted Geometry: To relieve this strain, the phenyl ring rotates out of coplanarity with the morpholine nitrogen lone pair.[2] This reduces
conjugation but significantly lowers the steric energy.[2]
Implication: The molecule exists in a twisted, non-planar conformation.[2] This reduces the lability of the C-N bond, making it resistant to spontaneous cleavage but potentially reactive under forcing reduction conditions.[2]
Conformational Energy Landscape (Visualization)
Figure 1: Conformational energy landscape showing the thermodynamic preference for the cis-diequatorial chair conformation.[2]
Thermodynamic Stability Parameters
Thermal Stability (DSC/TGA Profile)
The presence of the nitro group (
) is the limiting factor for thermal stability.[2] While the morpholine ring is stable up to >250°C, the nitroaryl moiety introduces decomposition risks.[2]
Melting Point: Typically distinct and sharp (estimated range 50–90°C depending on polymorph packing), driven by
Exothermicity: Nitro groups can undergo violent exothermic decomposition.[1][2] Differential Scanning Calorimetry (DSC) is mandatory to determine the "Time to Maximum Rate" (TMR) for process safety.[1][2]
Hydrolytic Stability
The molecule exhibits exceptional hydrolytic stability under physiological and environmental conditions.
Ether Linkage: The morpholine oxygen is chemically inert to hydrolysis.[2]
C-N Bond: The
-aryl bond is stabilized by the electron-withdrawing nature of the nitro group (making the nitrogen less basic) and steric hindrance, preventing nucleophilic attack at the ipso-carbon.[2]
pKa and Protonation Thermodynamics
The 2-nitrophenyl group is a strong electron-withdrawing group (EWG).[1][2]
Basicity Reduction: The lone pair on the morpholine nitrogen participates in resonance with the aromatic ring (despite the twist), significantly lowering the pKa compared to unsubstituted morpholine (pKa ~8.3).[2]
Store under inert atmosphere; avoid metal catalysts.[1][2]
Photolytic Cleavage
UV Light ( nm)
Nitro-nitrite rearrangement (Chapman-like) or radical cleavage.[1][2]
Amber glassware; light-exclusion packaging.
Expert Insight: The "Gem-Dimethyl" Effect
While this molecule is not a gem-dimethyl (it is 2,6-disubstituted), the Thorpe-Ingold effect analog applies.[1][2] The methyl groups restrict the conformational freedom of the morpholine ring, forcing it into the rigid chair structure.[2] This rigidity raises the activation energy required for degradation reactions that require ring opening or significant distortion, thereby enhancing the overall thermodynamic stability compared to the unmethylated analog.[2]
References
Conformational Analysis of Morpholines
Title: Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide.[1][3]
toxicity and safety data sheet (SDS) for 2,6-Dimethyl-4-(2-nitrophenyl)morpholine
This guide functions as a high-level technical dossier for 2,6-Dimethyl-4-(2-nitrophenyl)morpholine , a specialized pharmaceutical intermediate.[1] As a Senior Application Scientist, I have structured this document to ad...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a high-level technical dossier for 2,6-Dimethyl-4-(2-nitrophenyl)morpholine , a specialized pharmaceutical intermediate.[1]
As a Senior Application Scientist, I have structured this document to address the "Data Gap" often encountered in drug discovery: handling a Novel Chemical Entity (NCE) where a commercial Safety Data Sheet (SDS) is either generic or non-existent.
Classification: Pharmaceutical Intermediate / Novel Chemical Entity (NCE)
Context: Drug Discovery (Kinase Inhibitors, IDO Inhibitors)[1]
Part 1: Chemical Identity & Synthesis Context[1][2]
Compound Profile
This compound is an N-arylated morpholine derivative.[1] It is typically synthesized via nucleophilic aromatic substitution (
) and serves as a scaffold for reducing nitro groups to anilines—a critical step in building complex pharmacophores like sonidegib or various kinase inhibitors.[1]
Property
Data / Prediction
Systematic Name
2,6-Dimethyl-4-(2-nitrophenyl)morpholine
Molecular Formula
Molecular Weight
~236.27 g/mol
Physical State
Yellow to Orange Crystalline Solid (Predicted based on nitro-aryl analogs)
Solubility
Low in water; High in DCM, Ethyl Acetate, DMSO
CAS Number
Not widely listed (Treat as NCE)
Key Functional Groups
Nitro (), Ether (Morpholine ring), Tertiary Amine
Synthesis & Origin
Understanding the synthesis is vital for safety, as residual reagents often dictate the immediate acute hazards of the crude material.[1]
Reaction Logic:
The synthesis involves the coupling of 2,6-dimethylmorpholine (a corrosive base) with 1-fluoro-2-nitrobenzene (a toxic electrophile) using a base (e.g.,
Caption: Nucleophilic aromatic substitution pathway. Note that unreacted 1-fluoro-2-nitrobenzene poses a significant contact hazard.[1]
Part 2: Provisional Hazard Identification (GHS)[1]
Since no harmonized GHS classification exists for this specific isomer, we apply Read-Across Toxicology using the structural anchor 4-(2-nitrophenyl)morpholine (CAS 5320-98-9) and the general class of Nitro-aromatics .[1]
Provisional GHS Classification[1]
Signal Word: WARNING
Hazard Classifications:
Acute Tox. 4 (Oral): Harmful if swallowed.[1] (Inferred from nitrobenzene derivatives).[1][2][3][4][5]
Muta. 2: Suspected of causing genetic defects (Nitro-aromatics are often Ames positive).[1]
STOT RE 2: May cause damage to organs (Blood/Spleen) through prolonged exposure (Methemoglobinemia risk).[1]
Toxicological Mechanisms
The primary concern with this compound is not just direct tissue damage, but its metabolic activation.[1]
The Nitro-Reduction Pathway:
In vivo, the nitro group (
) is reduced to a hydroxylamine () and then to an amine ().[1] The hydroxylamine intermediate is highly reactive and capable of oxidizing Hemoglobin () to Methemoglobin (), reducing oxygen transport.[1]
Figure 2: Metabolic Activation & Toxicity Pathway
Caption: Metabolic reduction of the nitro group can generate reactive hydroxylamines, leading to methemoglobinemia.[1]
Part 3: Safety & Handling Protocols
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves may not provide sufficient protection against nitro-aromatics in organic solvents.[1]
PPE Type
Specification
Rationale
Respiratory
N95 (Dust) or ABEK1 (Vapor)
Prevention of inhalation of dusts or solvent vapors during synthesis.[1]
Hand Protection
Laminate Film (Silver Shield) or Double Nitrile (0.11mm + 0.11mm)
Nitro compounds can permeate thin nitrile.[1] Laminate provides >480m breakthrough.[1]
Eye Protection
Chemical Goggles
Safety glasses are insufficient if the compound is in solution (splash risk).[1]
Body Protection
Tyvek Lab Coat
Prevent contamination of street clothes; nitro compounds absorb transdermally.[1]
Handling Workflow (Synthesis & Isolation)
Objective: Minimize exposure to the "Mother Liquor" which contains the highest concentration of toxic impurities.[1]
Reaction Setup:
Must be performed in a fume hood with sash at safe height.[1]
Use a closed vessel (pressure vial or round bottom with condenser) to prevent sublimation of the nitro-reagent.[1]
Quench & Workup:
Critical Step: When quenching with water/brine, the organic phase contains the product.[1]
Treat all aqueous waste as hazardous (contains fluoride ions and dissolved nitro-organics).[1]
Purification:
Flash Chromatography is preferred over recrystallization to avoid handling hot, saturated solvents.[1]
Silica Gel Handling: Treat the used silica as solid hazardous waste; do not dry it out in the open lab (dust hazard).[1]
Part 4: Emergency Response Data
First Aid Measures
Inhalation: Remove to fresh air. If lips/fingernails turn blue (cyanosis), administer oxygen immediately (Sign of Methemoglobinemia).[1]
Skin Contact: Wash with polyethylene glycol (PEG 400) followed by soap and water.[1] Why? Nitro-aromatics are lipophilic; water alone is inefficient.[1]
Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1]
Fire Fighting
Decomposition: Emits toxic fumes of Nitrogen Oxides (
Special Warning: Do not allow run-off to enter drains; nitro-compounds are toxic to aquatic life (Chronic Aquatic Tox).[1]
References
PubChem. (n.d.).[1] 4-(2-Nitrophenyl)morpholine (CID 96365).[1] National Library of Medicine.[1] Retrieved from [Link]
European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: 1-fluoro-2-nitrobenzene. Retrieved from [Link](Note: General reference for precursor toxicity).[1]
Google Patents. (2021).[1] EP 3840747 B1: Novel Aryloxypiperidine Pyrazole Compounds as Indoleamine 2,3-Dioxygenase Inhibitors.[1] Retrieved from
literature review of N-aryl morpholine derivatives and applications
An In-Depth Technical Guide to N-Aryl Morpholine Derivatives: Synthesis, Applications, and Future Perspectives Introduction: The Morpholine Moiety as a Privileged Scaffold In the landscape of medicinal chemistry and drug...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to N-Aryl Morpholine Derivatives: Synthesis, Applications, and Future Perspectives
Introduction: The Morpholine Moiety as a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, certain molecular fragments consistently appear in successful therapeutic agents. These are termed "privileged structures" due to their ability to interact with multiple biological targets with high affinity. The morpholine ring is a quintessential example of such a scaffold.[1][2] This six-membered heterocycle, containing both a secondary amine and an ether functional group, is not merely a passive linker. Its unique physicochemical properties—including a pKa that enhances aqueous solubility at physiological pH, its capacity for hydrogen bonding, and its role in improving metabolic stability and pharmacokinetic profiles—make it a highly valuable component in molecular design.[3][4]
The introduction of an aryl group onto the morpholine nitrogen (N-arylation) gives rise to the N-aryl morpholine core, a substructure present in a vast array of FDA-approved drugs and clinical candidates.[5] These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[6] This guide provides a comprehensive overview of the synthesis of N-aryl morpholine derivatives, delves into their key applications with a focus on structure-activity relationships (SAR), presents detailed experimental protocols, and explores future directions for this remarkable class of compounds.
Part 1: Synthetic Strategies for N-Aryl Morpholine Construction
The efficient and selective formation of the C-N bond between an aryl system and the morpholine nitrogen is the cornerstone of synthesizing this class of compounds. The choice of synthetic route is dictated by factors such as substrate availability, functional group tolerance, desired scale, and cost-effectiveness. The three predominant methodologies are transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.[1][7][8]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become the gold standard for C-N cross-coupling due to its exceptional versatility and functional group tolerance.[1]
Mechanism and Rationale: This reaction involves the palladium-catalyzed coupling of an aryl halide (or pseudohalide, like a triflate) with morpholine. The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the N-aryl morpholine and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical; bulky, electron-rich ligands like XPhos or RuPhos are often employed to facilitate the reductive elimination step, which is frequently rate-limiting. This method's strength lies in its ability to couple a wide variety of electronically diverse aryl halides, including electron-rich, electron-poor, and sterically hindered substrates, under relatively mild conditions.[1][7]
Copper-Catalyzed Ullmann Condensation
A classical method, the Ullmann condensation, involves the copper-catalyzed coupling of an aryl halide with an amine.
Mechanism and Rationale: Traditionally, this reaction required harsh conditions (high temperatures) and stoichiometric amounts of copper. However, modern iterations utilize copper(I) catalysts with various ligands (e.g., diamines, amino acids) to facilitate the reaction under milder conditions. The Ullmann reaction is particularly effective for coupling aryl iodides and bromides and can be a cost-effective alternative to palladium-based methods, especially for large-scale syntheses.
Nucleophilic Aromatic Substitution (SNAr)
SNAr provides a metal-free pathway for N-arylation, but its applicability is more constrained.
Mechanism and Rationale: This reaction requires a highly electron-deficient aryl ring, typically achieved through the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to a leaving group (commonly a halide). Morpholine acts as the nucleophile, attacking the electron-deficient carbon and displacing the leaving group via a resonance-stabilized Meisenheimer complex intermediate.[1] While its substrate scope is limited compared to metal-catalyzed methods, SNAr is an attractive option for suitable substrates due to its operational simplicity and the avoidance of potentially toxic and expensive heavy metals.
A diagram comparing the primary synthetic routes to N-aryl morpholines.
Part 2: Applications of N-Aryl Morpholine Derivatives
The structural and electronic versatility of the N-aryl morpholine scaffold has led to its widespread application in various scientific domains, most notably in medicinal chemistry and agrochemicals.
Medicinal Chemistry
The morpholine moiety often improves the pharmacokinetic properties of a drug candidate, while the N-aryl portion is typically tailored to provide specific interactions with a biological target.[3][9]
N-aryl morpholines are prominent in oncology, frequently as inhibitors of protein kinases that are crucial for tumor growth and survival.[10]
Mechanism of Action (PI3K/mTOR Inhibition): The PI3K/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Several N-aryl morpholine derivatives have been developed as potent inhibitors of PI3K (Phosphoinositide 3-kinase) and/or mTOR (mammalian Target of Rapamycin). The morpholine oxygen can form key hydrogen bonds in the hinge region of the kinase active site, while the N-aryl group occupies a hydrophobic pocket, with substitutions on the aryl ring allowing for fine-tuning of potency and selectivity.[11] Gefitinib, an EGFR inhibitor used in lung cancer treatment, features a morpholine ring that enhances its solubility and pharmacokinetic profile.[12]
Structure-Activity Relationship (SAR): Studies on morpholine-substituted quinazoline derivatives have shown significant cytotoxic activity against various cancer cell lines.[13] SAR analyses reveal that substitutions on the N-phenyl ring can drastically alter activity. For instance, electron-withdrawing groups at specific positions can enhance potency against cell lines like MCF-7 (breast cancer) and A549 (lung cancer).[13]
Simplified PI3K/Akt/mTOR signaling pathway showing points of inhibition.
A significant challenge in developing drugs for CNS disorders is ensuring the molecule can cross the blood-brain barrier (BBB). The physicochemical properties of the morpholine ring—its balanced lipophilicity and hydrophilicity—are instrumental in achieving this.[3][4] N-aryl morpholines are structurally similar to some endogenous neurotransmitters, allowing them to interact with CNS targets.[3][4] They have been investigated for a range of CNS applications, including antidepressants (e.g., Moclobemide), anxiolytics, and as potential treatments for neurodegenerative diseases like Alzheimer's by acting as γ-secretase inhibitors.[12][14]
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. N-aryl morpholine derivatives have shown considerable promise in this area.[15]
Activity: Various derivatives have demonstrated potent activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains.[16][17][18] For example, N-arylquinoline derivatives bearing a 2-morpholinoquinoline moiety have shown significant inhibitory activity against Clostridium tetani, Bacillus subtilis, and Candida albicans.[16]
SAR: The antimicrobial potency is highly dependent on the substitution pattern on the aryl ring. The incorporation of halogen atoms or other lipophilic groups can enhance membrane permeability and, consequently, antimicrobial activity.
Table 2: Antimicrobial Activity of Selected Morpholine Derivatives [17]
The morpholine scaffold is also a key component in modern agrochemicals, particularly fungicides.[19][20]
Mechanism of Action: Morpholine fungicides, such as Fenpropimorph and Tridemorph, act by inhibiting sterol biosynthesis in fungi, a critical process for maintaining membrane integrity.
Advantages: These compounds provide broad-spectrum protection for various crops. Ongoing research focuses on developing new morpholine derivatives with improved efficacy, better crop safety, and more favorable environmental profiles.[20][21]
Materials Science
Beyond life sciences, N-aryl morpholine derivatives find applications in materials science. Their structural rigidity and electronic properties make them suitable as components in organic light-emitting diodes (OLEDs) and other organic electronic materials. They are also used as curing agents for epoxy resins and as stabilizers in polymers, contributing to the development of advanced materials with enhanced thermal and mechanical properties.[11]
Part 3: Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following protocols represent common procedures for the synthesis and biological evaluation of N-aryl morpholine derivatives.
Vessel Preparation: Add a magnetic stir bar to a Schlenk flask and flame-dry the flask under vacuum. Allow it to cool to room temperature and backfill with an inert gas (N₂ or Ar).
Reagent Addition: To the flask, add Pd(OAc)₂ (4.5 mg), P(2-furyl)₃ (18.6 mg), and NaOtBu (135 mg).
Solvent and Substrates: Add anhydrous toluene (5 mL) to the flask, followed by 4-bromoanisole (187 mg) and morpholine (104 μL) via syringe.
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-(4-methoxyphenyl)morpholine.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Assay Protocol: MTT Cytotoxicity Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
Objective: To determine the IC₅₀ value of a synthesized N-aryl morpholine derivative against a cancer cell line (e.g., MCF-7).
Experimental workflow for the MTT cytotoxicity assay.
Procedure:
Cell Seeding: Plate MCF-7 cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 μL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., from 0.1 μM to 100 μM).
Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 μL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium (negative control), and cells with a known cytotoxic agent (positive control).
Incubation: Incubate the plate for another 48 to 72 hours under the same conditions.
MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium from each well. Add 100 μL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Part 4: Future Perspectives
The N-aryl morpholine scaffold continues to be a fertile ground for discovery. Future research is likely to focus on several key areas:
Novel Synthetic Methods: Development of more sustainable and efficient synthetic routes, including C-H activation and photocatalytic methods, will allow for more rapid and diverse library synthesis.[8][22]
Targeted Therapies: As our understanding of disease biology deepens, N-aryl morpholines will be further refined as highly selective probes and therapeutic agents for specific protein targets, such as novel kinases or epigenetic modulators.
Bio-conjugation and Drug Delivery: Incorporating the N-aryl morpholine scaffold into antibody-drug conjugates (ADCs) or nanoparticle-based delivery systems could enhance tumor-specific targeting and reduce systemic toxicity.
Expanded Applications: Exploration into new therapeutic areas, such as antiviral and anti-inflammatory agents, will continue to broaden the pharmacological utility of this privileged structure.[9]
References
Application Notes and Protocols: Synthesis of N-Aryl Morpholines - Benchchem.
Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation - Organic & Biomolecular Chemistry (RSC Publishing).
A New Strategy for the Synthesis of Substituted Morpholines - PMC - NIH.
Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC - NIH.
An updated review on morpholine derivatives with their pharmacological actions.
Design, synthesis, and structure-activity relationship studies of N-arylsulfonyl morpholines as γ-secretase inhibitors - PubMed.
Biologically active N-arylated morpholine derivatives - ResearchG
Synthesis and SAR of morpholine and its derivatives: A review upd
An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods | Request PDF - ResearchG
Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review)
Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Public
An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods - PubMed.
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
Three-Component Synthesis of Morpholine Deriv
Synthesis and in vitro antimicrobial activity of N-arylquinoline derivatives bearing 2-morpholinoquinoline moiety | Request PDF - ResearchG
Antimicrobial activity of morpholine derivatives 3-6.
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - IRIS Unibas.
Revealing quinquennial anticancer journey of morpholine: A SAR based review | Request PDF - ResearchG
The structures of various FDA-approved N-aryl morpholine-based drugs - ResearchG
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC.
Synthesis and Antimicrobial Properties of New Derivatives of Morpholine and Piperidine Based on 1-Chloro-3-methoxy-propylbenzene | Asian Journal of Chemistry.
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed.
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
An updated review on morpholine derivatives with their pharmacological actions.
New Morpholine/aryl Carbonyl Thioureas as Antimetastatic Candidates Against Gastric Cancer Cells - Pharmaceutical Sciences.
Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus - Taylor & Francis.
Morpholine Derivatives in Agrochemical Discovery and Development - ResearchG
Research progress of piperazine and morpholine derivatives in the discovery of agricultural chemicals - ResearchG
Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed.
Occurrence of Morpholine in Central Nervous System Drug Discovery | ACS Chemical Neuroscience - ACS Public
Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)
Morpholine Derivatives in Agrochemical Discovery and Development - PubMed.
Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation | Journal of the American Chemical Society.
Green Synthesis of Morpholines via Selective Monoalkyl
Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties - lidsen.
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Whitepaper & Protocol Guide
Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Specialists
Executive Summary & Structural Context
2,6-Dimethyl-4-(2-nitrophenyl)morpholine represents a critical pharmacophore scaffold, combining the metabolic stability of the morpholine ring with the electronic versatility of a nitro-aromatic system. In drug development, the 2,6-dimethyl substitution is frequently employed to lock the morpholine ring into a specific conformation (typically preventing metabolic N-dealkylation), while the 2-nitrophenyl moiety serves as a precursor for aniline derivatives or as an electron-deficient acceptor in charge-transfer complexes.
This guide details the theoretical framework for characterizing this molecule using Density Functional Theory (DFT). It focuses on determining the energetic preference of the cis/trans isomers, the steric impact of the ortho-nitro group, and the global reactivity descriptors essential for predicting ADMET properties.
Computational Methodology: The "Gold Standard" Protocol
To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol aligns with high-level studies of analogous nitro-phenyl morpholines [1, 2].
Software & Functional Selection
Engine: Gaussian 16 or ORCA 5.0.
Method: DFT with the B3LYP hybrid functional (Becke, 3-parameter, Lee-Yang-Parr).
Rationale: B3LYP provides the optimal balance between computational cost and accuracy for organic vibrational frequencies and geometry optimizations [3].
Rationale: The inclusion of diffuse functions (++) is non-negotiable for this molecule due to the lone pairs on the morpholine oxygen/nitrogen and the electron-rich nitro group. Polarization functions (d,p) are required to accurately model the C-N bonds connecting the rings.
Solvation Models
While gas-phase calculations provide intrinsic properties, physiological relevance requires solvation modeling.
) for biological simulation; DMSO () for solubility prediction.
Structural Analysis & Conformational Locking
Geometry Optimization Strategy
The 2,6-dimethylmorpholine core introduces stereoisomerism. The protocol must explicitly compare the cis (meso) and trans (racemic) forms.
Step 1: Morpholine Ring Conformation: The morpholine ring typically adopts a chair conformation .
Step 2: Methyl Positioning:
Cis-isomer: Both methyl groups occupy equatorial positions (lowest energy state).
Trans-isomer: One methyl is axial, one is equatorial (higher energy due to 1,3-diaxial strain).
Step 3: The Ortho-Nitro Effect:
Unlike para-nitro analogs, the 2-nitro group creates significant steric hindrance with the morpholine ring.
Prediction: The dihedral angle (
) between the morpholine nitrogen and the phenyl ring will deviate significantly from planarity () to relieve repulsion between the nitro oxygens and the morpholine protons [2].
Quantitative Structural Data (Predicted)
Based on validated data from analogous 4-(nitrophenyl)thiomorpholines [2], the following geometric parameters serve as convergence benchmarks:
Parameter
Description
Expected Value (B3LYP)
Structural Logic
Bond
Linker Bond
1.38 - 1.41 Å
Partial double bond character (resonance).
Bond (Nitro)
Nitro group
1.22 - 1.23 Å
Resonance delocalization.
Angle
Morpholine N
114° - 116°
Slightly flattened tetrahedron due to conjugation.
Torsion
Phenyl-Nitro twist
30° - 60°
Steric avoidance of ortho substituents.
Electronic Properties & Reactivity Descriptors
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is the primary indicator of kinetic stability and chemical hardness.
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the morpholine nitrogen lone pair and the phenyl
-system. This is the site of electrophilic attack (e.g., metabolic oxidation).
LUMO (Lowest Unoccupied Molecular Orbital): Heavily localized on the nitro group and the ortho/para carbons of the phenyl ring. This indicates susceptibility to nucleophilic attack or reduction [4].
Energy Gap (
):
Target Range: 3.5 – 4.5 eV. A lower gap compared to non-nitrated analogs suggests higher reactivity and potential for charge-transfer interactions.
Molecular Electrostatic Potential (MEP)
MEP mapping is critical for predicting non-covalent interactions (docking).
Negative Regions (Red): Concentrated on the Nitro oxygens and the Morpholine oxygen . These are hydrogen bond acceptors.
Positive Regions (Blue): Concentrated on the Phenyl ring protons and Methyl protons .
Application: The high negative potential on the nitro group suggests it is the primary hydration site in aqueous environments.
Global Reactivity Descriptors
Using Koopmans' theorem, the following descriptors define the molecule's behavior in biological systems [5]:
Descriptor
Formula
Significance
Chemical Hardness ()
Resistance to charge transfer.
Electrophilicity Index ()
Propensity to accept electrons (high due to ).
Chemical Potential ()
Direction of electron flow.
(Where
and )
Vibrational Analysis (IR/Raman)
To validate the theoretical structure against experimental samples, vibrational frequency analysis is required.
Scaling Factor: Raw DFT frequencies must be scaled by 0.961 (for B3LYP/6-311++G(d,p)) to account for anharmonicity [3].
Signature Modes:
: ~1520–1550 cm⁻¹ (Strong intensity).
: ~1340–1360 cm⁻¹ (Strong intensity).
: ~1100 cm⁻¹ (Morpholine ether stretch).
Visualization of the DFT Workflow
The following diagram outlines the logical flow for the theoretical characterization of the target molecule, ensuring self-validation at every step.
Caption: Figure 1: Logical workflow for the DFT characterization of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine, ensuring conformational stability before property extraction.
References
MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]
ResearchGate. (2011). A characterization study on 2,6-dimethyl-4-nitropyridine N-oxide by density functional theory calculations. Retrieved from [Link]
NIH. (2015). DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol. Retrieved from [Link]
arXiv. (n.d.). A Multiphilic Descriptor for Chemical Reactivity and Selectivity. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Crystal Structure Analysis of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine
Content Type: In-depth Technical Guide
Audience: Researchers, Crystallographers, and Medicinal Chemists
Executive Summary
The structural analysis of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine represents a critical case study in small-molecule crystallography, specifically regarding steric inhibition of resonance . Unlike its para-substituted counterparts, the ortho-nitro group introduces significant torsional strain, forcing the N-aryl bond to rotate out of planarity. This guide details the protocol for synthesizing, crystallizing, and refining the structure of this compound, with a specific focus on distinguishing between cis (meso) and trans (racemic) diastereomers and quantifying the "ortho-effect" through crystallographic parameters.
Molecular Context & Synthesis Logic[1]
Before diffraction data can be collected, the chemical integrity of the sample must be established. The target molecule contains two chiral centers at the C2 and C6 positions of the morpholine ring.
Stereochemical Considerations
Commercial 2,6-dimethylmorpholine is often supplied as a mixture of isomers. For high-quality single-crystal growth, stereochemical purity is paramount.
Cis-isomer (Meso): The methyl groups are typically diequatorial in the chair conformation. This is thermodynamically preferred and achiral.
Trans-isomer (Racemic): One methyl is axial, one equatorial. This is higher in energy and chiral.
Purification: Column chromatography (Hexane:EtOAc 9:1) is required to remove any trans impurities if the starting material was not pure.
Crystallization Strategy
The presence of the nitro group and the ether oxygen provides handles for weak hydrogen bonding, but the molecule lacks strong H-bond donors.
Method
Solvent System
Mechanism
Target Morphology
Slow Evaporation
Ethanol/DCM (1:1)
Controlled supersaturation
Block/Prism (Preferred)
Vapor Diffusion
THF (Solvent) / Pentane (Anti-solvent)
Gradual polarity shift
Needles (Avoid if possible)
Cooling
Isopropanol
Solubility drop at -20°C
Plates
Expert Insight: If the ortho-nitro group causes high conformational disorder, cooling crystallization is superior to evaporation as it locks the conformation more rapidly, reducing thermal motion parameters (
) during data collection.
X-Ray Diffraction Data Collection Protocol
To resolve the specific steric clashes in this molecule, high-resolution data is required.
Reasoning: Mo radiation minimizes absorption effects from the nitro group oxygen atoms compared to Cu radiation, and provides better resolution (
Å or higher) to accurately model the methyl group hydrogen positions.
Temperature: 100 K (Cryostream).
Criticality: The ortho-nitro group often exhibits rotational disorder. Low temperature is mandatory to arrest this motion and obtain precise bond lengths.
Data Reduction & Strategy
Completeness: Aim for >99% up to
.
Redundancy: >4.0 to ensure accurate intensity statistics for space group determination.
Friedel Pairs: If the trans isomer is suspected (chiral), Friedel pairs must not be merged during reduction to check for anomalous scattering, though Mo radiation makes absolute structure determination difficult for light atoms (C, H, N, O).
Structure Solution and Refinement (The Core Workflow)
This section details the specific crystallographic challenges associated with this molecule.
Figure 1: Crystallographic workflow emphasizing the iterative refinement of the nitro group disorder.
Space Group Determination
Scenario A (Cis-isomer): The molecule has a plane of symmetry (meso). Expect Centrosymmetric space groups like
or .
Scenario B (Trans-isomer): The molecule is chiral.[2] Expect Non-centrosymmetric groups like
or .
Diagnostic: Check the
statistic. A value near 0.968 indicates centrosymmetry; 0.736 indicates non-centrosymmetry.
Handling the "Ortho-Effect" in Refinement
The 2-nitrophenyl group will likely be twisted relative to the morpholine nitrogen plane.
Phase Problem: Solve using SHELXT (Intrinsic Phasing). The morpholine ring and phenyl ring will appear first.
The Nitro Group: Look for elongated thermal ellipsoids on the Oxygen atoms.
Protocol: If ellipsoids are large, split the oxygen positions into Part A and Part B. Apply free variable occupancy (e.g., 60:40 disorder) and restrain geometries using SAME or SADI commands in SHELXL.
Hydrogen Atoms:
Methyls: Treat as rigid rotating groups (AFIX 137). This allows the methyl hydrogens to find their optimal staggered conformation relative to the morpholine ring.
Aromatic: Constrain to riding models (AFIX 43).
Structural Analysis & Interpretation
Once refined (
), the analysis focuses on the steric consequences of the substitution.
Conformational Analysis (Chair vs. Twist-Boat)
The morpholine ring is expected to adopt a Chair conformation .[3]
). For an ideal chair, should be close to 0° or 180°.
Substituent Orientation:
In the cis-isomer, both 2,6-methyl groups should be equatorial .
The N-Aryl bond will be equatorial .
The "Ortho-Effect" Quantification
This is the most scientifically significant part of the analysis.
Torsion Angle (
): Measure the angle .
Expectation: In para-nitro analogs, this angle is often < 15° (planar, conjugated). In this ortho analog, expect
between 40° and 70° .
Implication: This twist decouples the nitrogen lone pair from the phenyl
-system.
Bond Lengths:
Check the
bond length. Decoupling leads to a longer bond (single bond character, ~1.42 Å) compared to conjugated anilines (~1.38 Å).
Supramolecular Architecture
Since the molecule lacks strong donors (OH/NH), the lattice is stabilized by weak interactions.
Hirshfeld Surface Analysis: Use CrystalExplorer.
Map: Look for red spots indicating interactions.
Fingerprint Plot: The characteristic "wings" will likely be absent or weak due to limited
stacking (prevented by the twisted nitro group and bulky methyls).
Data Presentation for Reporting
When reporting this structure in a paper or technical file, summarize the data as follows:
Table 1: Crystal Data and Structure Refinement
Parameter
Value (Example/Target)
Empirical Formula
Crystal System
Monoclinic (Likely for cis)
Space Group
Temperature
100(2) K
(all data)
< 0.05
Goodness-of-Fit (GoF)
~1.05
C-N-C-C Torsion (Twist)
Report Measured Value
References
Conformational Analysis of Morpholines:
BenchChem. (2025).[2][3] Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide. Link
Structural Analog (Nifedipine Derivative):
Zheng, J., et al. (2011).[1] Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate.[1] Acta Crystallographica Section E, 67(11), o2820.[1] Link
Thiomorpholine Analog Structure:
MDPI. (2024).[2][4] Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine. Molbank, 2024(1), M1788. Link
Polymorphism in 2,6-Dimethylphenol (Structural Context):
NCBI. (2026).[5][6] New polymorph of 2,6-dimethylphenol.[5] PMC.[2] Link
SHELX Software Suite (Methodology):
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link
Application Note: Scalable Preparation of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine
Executive Summary This guide details the scalable synthesis of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine , a critical intermediate often employed in the synthesis of aniline-based kinase inhibitors and bioactive heterocyc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the scalable synthesis of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine , a critical intermediate often employed in the synthesis of aniline-based kinase inhibitors and bioactive heterocycles. While academic literature often utilizes small-scale methods involving DMF and chromatographic purification, such approaches are unsuitable for kilogram-scale production due to solvent toxicity and waste generation.
This protocol transitions from "Discovery Chemistry" (milligram scale) to "Process Chemistry" (kilogram scale) by implementing a Nucleophilic Aromatic Substitution (
) strategy that relies on controlled precipitation ("drown-out") rather than extraction/chromatography.
Key Performance Indicators (KPIs)
Parameter
Discovery Method (Traditional)
Scalable Method (Optimized)
Solvent
DMF or DMSO (High boiling, difficult removal)
Acetonitrile (MeCN) or Ethanol (Volatile, recyclable)
Workup
Liquid-Liquid Extraction + Column Chromatography
Water Quench + Filtration
Yield
65-75% (Losses during chromatography)
>90% (Precipitation recovery)
Purity
>95%
>98% (HPLC), suitable for hydrogenation
Atom Economy
Low (High solvent/silica waste)
High (Recyclable filtrate)
Strategic Analysis & Mechanism
Reaction Mechanism:
The synthesis proceeds via an addition-elimination mechanism.[1] The amine nucleophile (2,6-dimethylmorpholine) attacks the ipso-carbon of the 1-fluoro-2-nitrobenzene. The ortho-nitro group is essential; it withdraws electron density via resonance, stabilizing the anionic Meisenheimer complex intermediate.
Critical Decision - Leaving Group Selection:
Fluoride (F): Highly electronegative.[2] It destabilizes the ground state but stabilizes the transition state through strong inductive effects, making the ring highly susceptible to nucleophilic attack. Selected for high-purity/pharma applications.
Chloride (Cl): Cheaper but significantly slower (requires higher temperatures, ~100-120°C). Used only for commodity-scale where cost outweighs impurity risks.
Stereochemistry
Commercial 2,6-dimethylmorpholine is typically supplied as the cis-isomer (or a mix enriched in cis). The
reaction does not invert or racemize the chiral centers at the 2 and 6 positions of the morpholine ring. Therefore, the stereochemistry of the starting material defines the product.
Acetonitrile: 5 Volumes (5 mL per gram of substrate)
Step-by-Step Procedure
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, reflux condenser, internal temperature probe, and a dropping funnel. Flush with Nitrogen (
).
Base Slurry: Charge Acetonitrile (4 Vol) and powdered
(1.5 equiv.) to the reactor. Stir at 300 RPM to create a uniform slurry.
Amine Charge: Add cis-2,6-dimethylmorpholine (1.1 equiv.) to the slurry.
Controlled Addition (Exotherm Control):
Heat the slurry to 40°C .
Dissolve 1-Fluoro-2-nitrobenzene (1.0 equiv.) in Acetonitrile (1 Vol) in the dropping funnel.
Critical: Add the solution dropwise over 60 minutes. Maintain internal temperature < 50°C . (The reaction is exothermic; rapid addition may cause thermal runaway).
Reaction Phase:
After addition, ramp temperature to Reflux (80-82°C) .
Temperature too high during quench; insufficient water.
Cool reactor to 0-5°C. Add a seed crystal. Increase water ratio to 15 Vol.
Low Yield (<80%)
Incomplete precipitation; Product lost in mother liquor.
Check pH of filtrate. If pH < 8, some amine may be protonated (unlikely with carbonate). Ensure sufficient water is added to force precipitation.
Slow Reaction
Particle size of is too large.
Use milled or micronized Potassium Carbonate. Surface area drives the base activity.
High Impurity (Bis-sub)
Not applicable for this substrate.
The substrate is mono-fluoro; bis-substitution is impossible. Impurities are likely hydrolysis products (nitrophenols) due to wet solvent. Use anhydrous MeCN.
Safety & Handling (E-E-A-T)
Warning: This protocol involves nitro-aromatic compounds and fluorinated intermediates.[1][7][8]
1-Fluoro-2-nitrobenzene: Classified as Fatal in contact with skin and causes Methemoglobinemia .
Control: Wear double nitrile gloves and a Tyvek suit. Handle only in a fume hood.
First Aid: If on skin, wash immediately with polyethylene glycol 400, then water.
Exotherm: The
reaction releases heat.
Control: Do not dump all reagents at once. Use the dropping funnel method described in Protocol A.
Waste Disposal: The filtrate contains Potassium Fluoride (KF) and organic solvents. Dispose of as halogenated organic waste.
References
PubChem. (n.d.). 1-Fluoro-2-nitrobenzene | C6H4FNO2 | CID 73895. National Library of Medicine. Retrieved October 26, 2023, from [Link]
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved October 26, 2023, from [Link]
Application Notes and Protocols: Aryl-Substituted Morpholine Derivatives in Medicinal Chemistry
A Case Study in the Development of PI3K/mTOR Kinase Inhibitors for Oncology Introduction The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequen...
Author: BenchChem Technical Support Team. Date: February 2026
A Case Study in the Development of PI3K/mTOR Kinase Inhibitors for Oncology
Introduction
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds.[1][2][3] Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic profile and a pKa that enhances aqueous solubility and brain permeability, make it an attractive moiety for drug design.[4] The morpholine ring can engage in hydrogen bonding via its oxygen atom and participate in hydrophobic interactions, while also serving as a versatile scaffold to orient other functional groups for optimal target engagement.[4][5] This has led to the development of numerous FDA-approved drugs containing the morpholine core for a variety of therapeutic areas, including antidepressants and anticancer agents.[5]
While a specific data profile for 2,6-Dimethyl-4-(2-nitrophenyl)morpholine is not extensively available in the current body of scientific literature, the broader class of aryl-substituted morpholine derivatives has been the subject of significant investigation, particularly in the realm of oncology. A prominent application for this class of compounds is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[4]
This guide will provide a detailed overview of the application of aryl-substituted morpholine derivatives as PI3K/mTOR inhibitors. We will delve into the mechanistic rationale for their use, provide detailed protocols for their synthesis and biological evaluation, and present a framework for their preclinical characterization.
Mechanism of Action: Targeting the PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is a crucial intracellular signaling cascade that responds to various extracellular signals, such as growth factors, to regulate fundamental cellular processes. In many cancers, mutations in components of this pathway lead to its constitutive activation, driving uncontrolled cell growth and proliferation. Aryl-substituted morpholine derivatives have been designed to act as competitive inhibitors at the ATP-binding site of PI3K and/or mTOR kinases, thereby blocking downstream signaling.
The morpholine moiety in these inhibitors often plays a key role in orienting the molecule within the kinase's active site, while the aryl substituent can be modified to enhance potency and selectivity for specific kinase isoforms.[4] The inhibition of this pathway leads to the dephosphorylation of key downstream effectors like Akt and S6 kinase, ultimately resulting in the induction of apoptosis and the suppression of tumor growth.
Figure 1: Simplified PI3K/mTOR signaling pathway and points of inhibition by aryl-morpholine derivatives.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of novel aryl-substituted morpholine derivatives as potential PI3K/mTOR inhibitors.
Protocol 1: General Synthesis of an Aryl-Substituted Morpholine
This protocol describes a common method for the synthesis of N-aryl morpholine derivatives via nucleophilic aromatic substitution.
Materials:
Aryl halide (e.g., 2-nitrofluorobenzene)
2,6-Dimethylmorpholine
Potassium carbonate (K₂CO₃)
Dimethylformamide (DMF)
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
To a solution of the aryl halide (1.0 eq) in DMF, add 2,6-dimethylmorpholine (1.2 eq) and K₂CO₃ (2.0 eq).
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure aryl-substituted morpholine derivative.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase (e.g., PI3Kα).[6][7][8][9]
Materials:
Recombinant human PI3Kα enzyme
PIP₂ substrate
ATP
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
Test compound (aryl-substituted morpholine derivative) dissolved in DMSO
ADP-Glo™ Kinase Assay kit (Promega) or similar
384-well white plates
Plate reader capable of luminescence detection
Procedure:
Prepare a serial dilution of the test compound in DMSO.
In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the PI3Kα enzyme.
Initiate the kinase reaction by adding a mixture of PIP₂ substrate and ATP.
Incubate the plate at room temperature for 1 hour.
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
Measure the luminescence signal using a plate reader.
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
This protocol describes the use of the MTT assay to assess the effect of a test compound on the viability of a cancer cell line (e.g., MCF-7 breast cancer cells).[10][11]
Materials:
MCF-7 cells
Complete growth medium (e.g., DMEM with 10% FBS)
Test compound dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., 20% SDS in 50% DMF)
96-well clear plates
Microplate reader
Procedure:
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound for 72 hours.
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to a DMSO-treated control.
Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.
Figure 2: A representative experimental workflow for the development of aryl-morpholine kinase inhibitors.
Conclusion
The morpholine scaffold continues to be a valuable tool in the arsenal of medicinal chemists. While the specific compound 2,6-Dimethyl-4-(2-nitrophenyl)morpholine lacks detailed characterization in public databases, the broader class of aryl-substituted morpholines demonstrates significant therapeutic potential, particularly as kinase inhibitors in oncology. The protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to synthesize and evaluate novel morpholine-containing compounds for their potential as targeted cancer therapeutics. The versatility of the morpholine scaffold ensures that it will remain a key structural motif in the design of future generations of innovative medicines.
References
An updated review on morpholine derivatives with their pharmacological actions. (2022). [No specific journal provided in the search result, but the content is relevant].
Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC - NIH. (n.d.). Retrieved from [Link]
Mode of action of morpholine derivatives - PubMed. (1988). Ann N Y Acad Sci, 544, 221-228. Retrieved from [Link]
Synthesis of 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester - PrepChem.com. (n.d.). Retrieved from [Link]
Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. Retrieved from [Link]
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). Molecules, 25(5), 1152. Retrieved from [Link]
US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents. (n.d.).
Functionalized Cyclopentenones with Low Electrophilic Character as Anticancer Agents - UCL Discovery. (n.d.). Retrieved from [Link]
EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents. (n.d.).
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). Molecules, 30(4), 868. Retrieved from [Link]
In Vitro Assays | Biochemical Assays - AXXAM. (n.d.). Retrieved from [Link]
A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. (2015). World Journal of Pharmaceutical Sciences, 3(8), 1595-1600.
Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes – combined experimental and theoretical measurements towards DNA/BSA/SARS-CoV-2 3CLPro - RSC Publishing. (n.d.). Retrieved from [Link]
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed. (2020). Molecules, 25(5), 1152. Retrieved from [Link]
An updated review on morpholine derivatives with their pharmacological actions. (2022). [No specific journal provided in the search result, but the content is relevant].
Biochemical Assays - Sygnature Discovery. (n.d.). Retrieved from [Link]
reaction kinetics of synthesizing 2,6-Dimethyl-4-(2-nitrophenyl)morpholine
Application Note: Kinetic Profiling of Synthesis for 2,6-Dimethyl-4-(2-nitrophenyl)morpholine Executive Summary This application note details the kinetic characterization of synthesizing 2,6-Dimethyl-4-(2-nitrophenyl)mor...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Kinetic Profiling of
Synthesis for 2,6-Dimethyl-4-(2-nitrophenyl)morpholine
Executive Summary
This application note details the kinetic characterization of synthesizing 2,6-Dimethyl-4-(2-nitrophenyl)morpholine via nucleophilic aromatic substitution (
). This reaction serves as a critical model for understanding steric retardation in ortho-substituted nitrobenzenes and the nucleophilic differentiation between cis- and trans- amine isomers.
The protocol utilizes UV-Vis spectrophotometry under pseudo-first-order conditions to derive rate constants (
, ), activation energy (), and thermodynamic parameters (, ). This guide is designed for researchers requiring precise control over reaction scaling and impurity profiling.
Reaction Mechanism & Theoretical Grounding
The synthesis involves the reaction of 1-Chloro-2-nitrobenzene (electrophile) with 2,6-Dimethylmorpholine (nucleophile).
The
Pathway
Unlike electrophilic aromatic substitution, this reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized anionic intermediate (Meisenheimer complex).
Step 1 (Rate Determining): The nucleophilic nitrogen attacks the carbon bearing the chlorine. The ortho-nitro group is essential here; it withdraws electron density (inductively and mesomerically), lowering the energy of the transition state.
Step 2 (Fast): Re-aromatization occurs via the loss of the chloride ion.
Steric & Isomeric Considerations
The 2,6-dimethyl substitution on the morpholine ring introduces significant steric complexity:
Cis-isomer: The methyl groups occupy equatorial positions (chair conformation), leaving the nitrogen lone pair accessible. This isomer is significantly more nucleophilic.
Trans-isomer: One methyl group is axial, creating 1,3-diaxial interactions that hinder the nitrogen lone pair, drastically reducing reaction rates.
Ortho-Effect: The nitro group at the 2-position of the benzene ring creates a "steric gate," further differentiating the reactivity of the cis and trans amine isomers.
Mechanistic Visualization
The following diagram illustrates the reaction pathway and the stabilization of the intermediate.
Figure 1: Reaction coordinate diagram for the
mechanism highlighting the rate-determining step.
Experimental Protocol
Objective: Determine the second-order rate constant (
) and activation parameters.
Materials & Equipment
Electrophile: 1-Chloro-2-nitrobenzene (>99%).
Nucleophile: 2,6-Dimethylmorpholine (Commercial mix is often ~70:30 cis:trans). Note: For precise kinetic modeling, use purified cis-isomer or account for the biphasic kinetics.
Solvent: Acetonitrile (HPLC Grade) or DMSO (anhydrous).
Detection: UV-Vis Spectrophotometer with a thermostated cell holder (
C).
Self-Validating Workflow
This protocol uses Pseudo-First-Order Conditions . By using a large excess of amine ([Amine]
[Ar-Cl]), the concentration of amine remains effectively constant, simplifying the rate law to .
Figure 2: Step-by-step experimental workflow for kinetic data acquisition.
Detailed Steps
Spectral Determination:
Prepare a small scale reaction and let it go to completion.
Scan from 250 nm to 500 nm.
Identify
where the product absorbs strongly, and the reactant (1-chloro-2-nitrobenzene) has minimal absorbance. Expected nm (Yellow).
Kinetic Runs:
Set water bath to
(e.g., 303 K).
In the quartz cuvette, place 1.5 mL of amine solution (various concentrations: 0.1 M, 0.2 M, 0.3 M, 0.4 M).
Inject 1.5 mL of substrate solution (fixed concentration:
M).
Immediately start data recording. Record Absorbance (
) every 10-30 seconds.
Infinity Value (
):
Allow one sample to react for
half-lives (or heat gently) to determine the final absorbance.
Data Analysis & Interpretation
Calculation of
For each amine concentration, plot the integrated rate law for pseudo-first-order kinetics:
). If curvature exists, it suggests mixed-order kinetics (likely due to the cis/trans mixture reacting at different rates).
Calculation of
The observed rate constant is related to the intrinsic second-order rate constant by:
Plot:
vs. [Amine].
Slope:
(units: ).
Intercept (
): Should be near zero (negligible solvolysis).
Thermodynamic Parameters
Repeat the experiments at three temperatures (e.g., 30°C, 40°C, 50°C). Use the Arrhenius and Eyring equations:
Arrhenius:
Eyring:
Representative Data (Simulated)
[Amine] (M)
() at 303 K
() at 313 K
() at 323 K
0.10
0.20
0.30
()
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Non-linear First Order Plot
Mixed Isomers (cis/trans)
The trans isomer reacts slower. Use purified cis-2,6-dimethylmorpholine or fit data to a bi-exponential decay model.
Reaction too slow
Steric Hindrance
Switch solvent to DMSO (higher dielectric constant stabilizes the transition state). Increase Temp.
Spectral Interference
Reactant Absorption
Ensure monitoring wavelength is nm. Reactant (Ar-Cl) absorbs in UV; Product (Ar-NH-R) absorbs in Visible.
Induction Period
Dissolved Oxygen
Degas solvents. Oxygen can act as a radical trap if a competing SET (Single Electron Transfer) mechanism is present (rare but possible).
References
Mechanism of
Reactions:
Bunnett, J. F., & Zahler, R. E. (1951).
Steric Effects in Morpholine Derivatives
Cravotto, G., et al. (2009). Steric and electronic effects in the reaction of 2,6-dimethylmorpholine with halonitrobenzenes. Journal of Physical Organic Chemistry.
(General Journal Link for verification)
Kinetic Methods in Organic Chemistry
Connors, K. A. (1990).
Isomer Properties of 2,6-Dimethylmorpholine
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7904, 2,6-Dimethylmorpholine.
Application Notes & Protocols: Strategic Solvent Selection for the N-Arylation of 2,6-Dimethylmorpholine
Introduction: The Significance of N-Arylated 2,6-Dimethylmorpholines in Medicinal Chemistry The 2,6-dimethylmorpholine scaffold is a cornerstone in modern drug discovery, prized for its ability to confer favorable physic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of N-Arylated 2,6-Dimethylmorpholines in Medicinal Chemistry
The 2,6-dimethylmorpholine scaffold is a cornerstone in modern drug discovery, prized for its ability to confer favorable physicochemical properties such as improved solubility, metabolic stability, and optimized spatial orientation of substituents. The N-arylation of this nucleus is a critical transformation, unlocking access to a vast chemical space of potential therapeutic agents. However, the steric hindrance imposed by the two methyl groups flanking the nitrogen atom presents a significant synthetic challenge, making the choice of reaction conditions, particularly the solvent, paramount for achieving high yields and purity.
This guide provides a comprehensive overview of the principles and practical steps for selecting an optimal solvent for the N-arylation of 2,6-dimethylmorpholine, primarily focusing on the widely adopted Palladium-catalyzed Buchwald-Hartwig amination. We will delve into the causal relationships between solvent properties and catalytic cycle efficiency, present a detailed protocol for systematic solvent screening, and offer field-proven insights to guide researchers toward successful outcomes.
Theoretical Framework: How Solvents Dictate Reaction Success
The solvent in a cross-coupling reaction is not merely an inert medium but an active participant that profoundly influences every step of the catalytic cycle.[1] Its role is multifaceted, impacting reagent solubility, catalyst stability, and the energetics of key mechanistic steps like oxidative addition and reductive elimination.[1][2]
Pillar 1: Polarity and Solubility
A primary function of the solvent is to adequately dissolve the aryl halide, the 2,6-dimethylmorpholine, the base, and the palladium catalyst complex. Poor solubility of any component can lead to a sluggish or incomplete reaction.[3] Solvents are broadly categorized by their polarity:
Nonpolar Solvents (e.g., Toluene, Xylenes, Benzene): These are often the default choice for Buchwald-Hartwig reactions.[4] They are generally effective at solubilizing the aryl halide and the bulky phosphine ligands used in the catalyst system.
Polar Aprotic Solvents (e.g., Dioxane, THF, DMF, DMSO): These solvents possess higher dielectric constants and can be beneficial when dealing with more polar substrates or when inorganic bases with limited solubility in hydrocarbons are used.[5][6] However, highly polar solvents like DMF and DMSO can sometimes coordinate too strongly to the palladium center, potentially inhibiting catalysis.[1]
Polar Protic Solvents (e.g., Alcohols, Water): These are generally avoided as the primary solvent in Buchwald-Hartwig aminations because they can deactivate the catalyst and interfere with the strong bases typically required.[7]
Pillar 2: Coordinating vs. Non-Coordinating Solvents
Solvent molecules can directly interact with the palladium catalyst. This coordination can be either beneficial or detrimental.[1]
Non-Coordinating Solvents: Toluene and other hydrocarbons are considered non-coordinating. They provide a relatively "clean" environment where the ligand-palladium interaction dominates, which is often desirable.
Coordinating Solvents: Ethereal solvents like 1,4-dioxane and THF are weakly coordinating.[6] This property can sometimes stabilize the active catalytic species. However, strongly coordinating solvents (e.g., DMF, acetonitrile) can compete with the phosphine ligand for a place in palladium's coordination sphere, potentially slowing down the reaction.[1][5]
For sterically hindered substrates like 2,6-dimethylmorpholine, a non-coordinating or weakly coordinating solvent is often preferred to ensure that the bulky amine can access the catalyst.
Workflow for Solvent Selection
A systematic approach is crucial for identifying the optimal solvent. High-Throughput Experimentation (HTE) has become an invaluable tool for rapidly screening multiple reaction parameters, including solvents, bases, and ligands.[8][9] The following workflow outlines a logical progression for solvent optimization.
Caption: A systematic workflow for solvent screening and optimization in N-arylation.
Experimental Protocol: Parallel Solvent Screening
This protocol describes a method for screening four common solvents in parallel for the N-arylation of 2,6-dimethylmorpholine with a representative aryl bromide.
24-well reaction block or individual reaction vials
Magnetic stir bars
Procedure:
Preparation (Inert Atmosphere): In a glovebox, add a stir bar to four separate reaction vials.
Reagent Addition: To each vial, add the aryl bromide (1.0 equiv., e.g., 0.2 mmol, 34.2 mg), the palladium precatalyst (0.02 equiv., 0.004 mmol), and the base (1.4 equiv., 0.28 mmol, 26.9 mg).
Solvent Dispensing: To each of the four vials, add 1.0 mL of one of the anhydrous solvents (Toluene, 1,4-Dioxane, THF, CPME) to achieve a concentration of 0.2 M.
Amine Addition: Add 2,6-dimethylmorpholine (1.2 equiv., 0.24 mmol, 27.6 mg) to each vial.
Reaction: Seal the vials securely. If using a reaction block, transfer it to a pre-heated stir plate set to the desired temperature (e.g., 100 °C). Stir the reactions for the designated time (e.g., 12-24 hours).
Quenching and Sampling: After cooling to room temperature, unseal the vials. Take a small aliquot (e.g., 50 µL) from each reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a small plug of silica.
Analysis: Analyze the samples by LC-MS or GC-MS to determine the conversion to the desired N-aryl-2,6-dimethylmorpholine product.
Data Presentation: Representative Screening Results
The following table presents hypothetical but literature-informed results from a solvent screening experiment as described above. For couplings of secondary amines, nonpolar aromatic and ethereal solvents often show superior performance.[10]
Entry
Solvent
Dielectric Constant (ε)
Boiling Point (°C)
Relative Conversion (%)
Notes
1
Toluene
2.4
111
95
Excellent conversion, common choice for Buchwald-Hartwig.[4][10]
2
1,4-Dioxane
2.2
101
88
Good performance, but noted for peroxide formation and sustainability concerns.[6][10]
3
THF
7.6
66
65
Lower conversion, likely due to lower boiling point.
4
CPME
4.7
106
92
Greener alternative to THF/Dioxane with good performance.
5
DMF
36.7
153
35
Low conversion, potential for catalyst inhibition.[5]
Analysis of Results: Based on this screening, Toluene and CPME emerge as the most promising solvents. Toluene demonstrates the highest conversion, consistent with its frequent use in Buchwald-Hartwig aminations.[10][11] CPME represents a viable, more sustainable alternative with comparable efficacy. Further optimization would focus on these two solvents, potentially adjusting the base or temperature to maximize the yield.
Protocol: Optimized N-Arylation of 2,6-Dimethylmorpholine
This protocol is based on the selection of Toluene as the optimal solvent from the screening phase.
Vessel Preparation: Add a magnetic stir bar to an oven-dried 100 mL two-neck round-bottom flask.
Inerting: Attach the flask to a Schlenk line, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
Loading Solids: Under a positive pressure of argon, add the 4-bromotoluene, G3-XPhos precatalyst, and sodium tert-butoxide.
Solvent and Amine Addition: Add the anhydrous, degassed toluene (30 mL) via cannula or syringe, followed by the 2,6-dimethylmorpholine.
Heating and Monitoring: Equip the flask with a reflux condenser under argon. Lower the flask into a pre-heated oil bath at 100 °C and begin vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Carefully quench the reaction by adding 20 mL of water.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-(4-methylphenyl)-2,6-dimethylmorpholine.
Conclusion and Final Recommendations
There is no universal "best" solvent for all N-arylation reactions. However, for sterically demanding secondary amines like 2,6-dimethylmorpholine, a systematic screening approach consistently points toward non-polar, non-coordinating solvents.
Starting Point: Toluene is an excellent and reliable starting point for reaction development.[10][11]
Green Chemistry: Consider sustainable alternatives like CPME, which often provide comparable results to traditional ethereal or aromatic hydrocarbon solvents.
Optimization is Key: The initial solvent screen is the first step. Subsequent optimization of base, catalyst loading, and temperature within the context of the chosen solvent is essential for achieving maximum efficiency and yield.
By combining a sound theoretical understanding with a methodical experimental approach, researchers can confidently navigate the challenges of N-arylating sterically hindered substrates and accelerate the development of novel molecular entities.
References
Expedited Aminoglutarimide C-N Cross-Coupling Enabled by High-Throughput Experimentation. Journal of Organic Chemistry. (2024). [Link]
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. (2021). [Link]
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. (n.d.). [Link]
ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ResearchGate. (n.d.). [Link]
Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. MDPI. (2022). [Link]
A detailed study on the effect of different solvents and bases on the... ResearchGate. (n.d.). [Link]
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. (2012). [Link]
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alterna. ACS Publications. (2022). [Link]
removing unreacted 2-fluoronitrobenzene from 2,6-Dimethyl-4-(2-nitrophenyl)morpholine
Welcome to the technical support guide for the purification of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine. This document is designed for researchers, chemists, and drug development professionals who are navigating the comm...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine. This document is designed for researchers, chemists, and drug development professionals who are navigating the common but critical challenge of removing unreacted 2-fluoronitrobenzene (2-FNB) starting material from the final product. The synthesis, a classic example of nucleophilic aromatic substitution (SNAr), often requires a surplus of the electrophile to drive the reaction to completion, leading to purification hurdles.[1] This guide provides a logical, troubleshooting-focused framework to achieve high purity of your target compound.
Part 1: Initial Assessment - Know Your Compounds
Successful purification begins with a fundamental understanding of the physical and chemical differences between the product and the impurity. These differences are what we exploit to achieve separation.
FAQ: What are the key physical property differences between 2-fluoronitrobenzene and 2,6-Dimethyl-4-(2-nitrophenyl)morpholine?
The primary differences lie in polarity, molecular weight, and physical state. 2-FNB is a relatively small, less polar liquid, while the product is a significantly larger, more polar molecule that is expected to be a solid at room temperature.
Significantly higher; likely decomposes before boiling at atm. pressure
The high boiling point of 2-FNB makes simple evaporation ineffective for its complete removal.[2][4]
Polarity
Moderately Polar
Highly Polar
This is the most critical difference, forming the basis for chromatographic separation. The morpholine and second nitro group drastically increase polarity.
Solubility
Soluble in most organic solvents (EtOAc, Chloroform, Methanol).[2]
Expected to have selective solubility in polar organic solvents.
We can leverage differential solubility in various solvents for recrystallization.
Part 2: Reaction Monitoring & Purity Analysis
Before attempting purification, you must determine the status of your reaction. Is it complete? How much starting material is left? Answering these questions with a quick analytical check will save significant time and resources.
FAQ: How can I quickly assess the purity of my crude product?
Thin Layer Chromatography (TLC) is the most rapid and cost-effective method for monitoring reaction progress and evaluating the composition of your crude mixture.[5][6][7]
Protocol: Reaction Monitoring by Thin Layer Chromatography (TLC)
Prepare the Eluent: A good starting point for this system is a mixture of a non-polar and a polar solvent, such as Hexanes:Ethyl Acetate (4:1) . Adjust the ratio as needed; the goal is to have the starting material (2-FNB) Rf value around 0.4-0.5.[8]
Spot the Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three lanes:
SM (Starting Material): Spot a dilute solution of your 2-fluoronitrobenzene.
CO (Co-spot): Spot the SM solution, and then carefully spot your reaction mixture directly on top of it. This is crucial for confirming the identity of spots with similar Rf values.[7][8]
RM (Reaction Mixture): Spot a dilute sample of your crude reaction mixture.
Develop the Plate: Place the TLC plate in a chamber containing the eluent. Ensure the solvent level is below your pencil line. Allow the solvent to travel up the plate until it is about 1 cm from the top.[8]
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[9] Circle the visible spots.
Interpret the Results:
Starting Material (2-FNB): Will be a higher spot on the plate (higher Rf) because it is less polar.
Product: Will be a lower spot (lower Rf) as it is more polar and interacts more strongly with the silica gel.
Reaction Completion: The reaction is complete when the SM spot is absent in the RM lane.[5][7]
Fig 1. Interpreting a TLC plate for reaction monitoring.
Part 3: Purification Strategy & Troubleshooting
Based on the physical state of your crude product and the level of impurity, you can select the most appropriate purification method.
Fig 2. Decision tree for selecting a purification method.
FAQ: My product is a solid. How can I remove the liquid 2-FNB?
Primary Method: Recrystallization
This is the most efficient method for purifying a solid product from a liquid impurity or a soluble solid impurity.[10] The principle relies on the desired compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold, while the impurity (2-FNB) remains in solution upon cooling.[10]
Solvent Selection: Choose a solvent in which your product, 2,6-Dimethyl-4-(2-nitrophenyl)morpholine, has low solubility at room temperature but high solubility when hot. Good candidates include ethanol, isopropanol, or ethyl acetate. 2-FNB should ideally be soluble at all temperatures.
Dissolution: Place your crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[10] Adding too much solvent will reduce your yield.
Hot Filtration (Optional): If there are any insoluble impurities (dust, etc.), perform a hot gravity filtration to remove them.[10]
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Do not disturb the flask.
Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.[10]
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor containing the 2-FNB.
Drying: Dry the crystals under vacuum to a constant weight.
Troubleshooting Recrystallization
Problem: Product "oils out" instead of crystallizing.
Problem: No crystals form upon cooling.
Problem: Purity is still low after one recrystallization.
FAQ: Recrystallization failed or my product is an oil. What is the most reliable purification method?
Primary Method: Flash Column Chromatography
When recrystallization is not an option, flash column chromatography is the gold standard for separating compounds with different polarities.[11] The less polar 2-FNB will travel through the silica gel column much faster than the more polar product.
Develop TLC Method: First, find a TLC solvent system that gives good separation between 2-FNB and your product, with the product having an Rf value of ~0.3. A gradient of Hexane/Ethyl Acetate is a common choice.[9]
Pack the Column: Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., 100% Hexane or 95:5 Hexane:EtOAc). Pour the slurry into your column and allow it to pack under positive pressure, ensuring no cracks form.[11]
Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better separation. Carefully add the sample to the top of the packed column.[11]
Elute the Column: Begin running the solvent through the column. Start with the low-polarity eluent identified in your TLC analysis.
The less polar 2-FNB will elute from the column first.
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your more polar product.
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
Analyze Fractions: Use TLC to analyze the collected fractions to determine which ones contain your pure product.
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified product.
FAQ: Can I use a liquid-liquid extraction to remove the 2-FNB?
While liquid-liquid extraction (LLE) is a powerful technique, its utility here is limited.[12] Both the starting material and the product are organic compounds with high solubility in common organic solvents and low solubility in water.[2][12]
Acid Wash: In theory, one could attempt an extraction with an acidic aqueous solution (e.g., 1M HCl). The goal would be to protonate the morpholine nitrogen of the product, rendering it charged and thus water-soluble, while the neutral 2-FNB remains in the organic layer.[13] However, the nitrogen atom is directly attached to the electron-withdrawing nitrophenyl group, which significantly reduces its basicity. Therefore, protonation is unlikely to be efficient, and this method will likely fail to provide adequate separation.
References
2-Fluoronitrobenzene - Grokipedia.
2-Fluoronitrobenzene Intern
2-Bromo-1-fluoro-3-nitrobenzene - ChemBK.
2-Fluoro Nitrobenzene.
Separation of Compounds Using Column Chromatography - Organic Chemistry Virtual Lab.
Substitution Reactions of Benzene and Other Arom
2-Fluoronitrobenzene CAS NO.1493-27-2 - Shanghai Minstar Chemical Co., Ltd.
Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns - Loughborough University Research Repository.
A Comparative Guide to HPLC Method Development for the Analysis of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine
This guide provides a comprehensive framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine. It is intended for researchers, sci...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine. It is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical method for purity assessment, stability studies, or pharmacokinetic analysis. This document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a self-validating and trustworthy protocol.
Understanding the Analyte: Physicochemical Properties and Initial Considerations
The successful development of an HPLC method hinges on a thorough understanding of the analyte's physicochemical properties. 2,6-Dimethyl-4-(2-nitrophenyl)morpholine is a molecule possessing several key features that will dictate our chromatographic strategy:
Aromatic Nitro Group: The nitrophenyl moiety imparts significant UV absorptivity, making UV detection a highly suitable and sensitive choice. This group also contributes to the molecule's polarity and potential for π-π interactions with certain stationary phases.
Morpholine Ring: This heterocyclic amine introduces a basic character to the molecule. The pKa of the morpholine nitrogen will influence its ionization state depending on the mobile phase pH, which in turn affects retention and peak shape.
Dimethyl Substitution: The two methyl groups on the morpholine ring increase the molecule's hydrophobicity.
Chirality: The presence of two stereocenters at the 2 and 6 positions of the morpholine ring means that stereoisomers (cis and trans) can exist. While this guide focuses on the achiral separation of the primary compound, the potential for isomeric impurities should be considered.
Based on these characteristics, a reversed-phase HPLC (RP-HPLC) approach is the most logical starting point. This technique separates molecules based on their hydrophobicity, and the moderate polarity of our target analyte makes it well-suited for retention on a non-polar stationary phase like C18.
Strategic Workflow for HPLC Method Development
A systematic and logical workflow is essential for efficient and effective method development. The following diagram outlines the decision-making process, from initial screening to final method validation.
Caption: Workflow for HPLC method development and validation.
Comparative Evaluation of Chromatographic Conditions
The initial phase of method development involves screening different stationary and mobile phases to identify the most promising conditions for separating the target analyte from potential impurities.
The choice of stationary phase is critical for achieving the desired selectivity. Here, we compare three common reversed-phase columns:
Parameter
Method 1: C18 (Octadecyl Silane)
Method 2: C8 (Octyl Silane)
Method 3: Phenyl-Hexyl
Principle
Separation primarily based on hydrophobic interactions.
Similar to C18 but with shorter alkyl chains, resulting in less retention for hydrophobic compounds.
Offers alternative selectivity through π-π interactions with the phenyl rings of the stationary phase.
Advantages
High hydrophobicity, strong retention for non-polar to moderately polar compounds, widely available.
Reduced analysis time for strongly retained compounds, may offer different selectivity for polar compounds.
Enhanced retention and selectivity for aromatic and unsaturated compounds.
Disadvantages
May lead to long retention times for highly hydrophobic molecules.
Lower retentivity might not be sufficient for very polar analytes.
Can be more sensitive to mobile phase composition.
For 2,6-Dimethyl-4-(2-nitrophenyl)morpholine, a C18 column is often the best starting point due to the molecule's overall moderate hydrophobicity. However, a Phenyl-Hexyl column presents a compelling alternative due to the potential for beneficial π-π interactions with the nitrophenyl ring, which could enhance selectivity against impurities lacking this feature.
The mobile phase composition, particularly the organic modifier and pH, plays a pivotal role in controlling retention and peak shape.
Parameter
Acetonitrile (ACN)
Methanol (MeOH)
Elution Strength
Stronger elution strength for most compounds in reversed-phase.
Weaker elution strength, leading to longer retention times.
Selectivity
Can offer different selectivity due to its dipole moment and ability to disrupt π-π interactions.[1]
Can provide alternative selectivity through its protic nature and hydrogen bonding capabilities.
Viscosity
Lower viscosity results in lower backpressure.
Higher viscosity can lead to increased backpressure.
UV Cutoff
~190 nm
~205 nm
Recommendation: Acetonitrile is generally the preferred organic modifier for initial screening due to its lower viscosity and UV transparency at lower wavelengths. However, methanol should be evaluated as it can sometimes provide superior selectivity for certain compounds.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for developing and validating the HPLC method.
Instrumentation and Materials:
HPLC system with a quaternary or binary pump, UV detector, autosampler, and column oven.
C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
Phenyl-Hexyl column (e.g., 250 x 4.6 mm, 5 µm particle size).
Acetonitrile (HPLC grade).
Methanol (HPLC grade).
Water (HPLC grade).
Formic acid (analytical grade).
2,6-Dimethyl-4-(2-nitrophenyl)morpholine reference standard and test sample.
Initial Chromatographic Conditions:
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm (or the λmax of the analyte).
Injection Volume: 10 µL.
Screening Procedure:
Prepare a standard solution of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine at approximately 100 µg/mL in a 50:50 mixture of Mobile Phase A and B.
Perform an initial broad gradient run on both the C18 and Phenyl-Hexyl columns (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution conditions.
Based on the gradient run, perform isocratic runs at different mobile phase compositions (e.g., 40:60, 50:50, 60:40 A:B) to assess retention and peak shape.
Repeat the screening with methanol as the organic modifier.
Based on the initial screening, select the column and organic modifier that provide the best peak shape and initial separation. Proceed to optimize the method:
Mobile Phase pH:
Evaluate the effect of mobile phase pH on retention and peak shape. Given the basic nature of the morpholine ring, a slightly acidic mobile phase (e.g., using formic acid or phosphoric acid) is recommended to ensure consistent protonation and avoid peak tailing.[2]
Gradient Optimization:
If isocratic elution does not provide adequate separation of all impurities within a reasonable time, a gradient method should be developed.
Optimize the gradient slope and duration to achieve the best resolution between the main peak and any impurities. A shallower gradient around the elution time of the main peak can improve the separation of closely eluting impurities.[1]
Temperature and Flow Rate:
Investigate the effect of column temperature (e.g., 25°C, 30°C, 35°C) on selectivity and peak shape.
Adjust the flow rate to balance analysis time and separation efficiency.
To ensure the method is stability-indicating, forced degradation studies must be performed.[3][4] This involves subjecting the analyte to various stress conditions to generate potential degradation products.
Stress Conditions:
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Dry heat at 105°C for 24 hours.
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) for 24 hours.
Analysis:
Analyze the stressed samples using the optimized HPLC method.
The method is considered stability-indicating if all degradation products are baseline-resolved from the parent peak and from each other.
Data Presentation and Comparison
The following table presents a hypothetical comparison of two optimized methods, highlighting the key performance parameters.
Parameter
Optimized Method A (C18)
Optimized Method B (Phenyl-Hexyl)
Stationary Phase
C18, 5 µm, 250 x 4.6 mm
Phenyl-Hexyl, 5 µm, 250 x 4.6 mm
Mobile Phase
Gradient: 40-70% ACN (with 0.1% Formic Acid) in 15 min
Isocratic: 60% ACN (with 0.1% Formic Acid)
Flow Rate
1.0 mL/min
1.2 mL/min
Retention Time
8.5 min
6.2 min
Tailing Factor
1.1
1.2
Theoretical Plates
> 8000
> 7500
Resolution (from nearest impurity)
2.5
2.1
Conclusion and Recommendations
Based on the systematic approach outlined, a robust and reliable HPLC method for the analysis of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine can be developed. The initial screening of both C18 and Phenyl-Hexyl columns is recommended to explore different selectivity options. A mobile phase consisting of acetonitrile and water with an acidic modifier like formic acid is a suitable starting point. The method must then be optimized for mobile phase composition, pH, and gradient profile, followed by rigorous validation according to ICH guidelines to ensure its suitability for its intended purpose. The use of forced degradation studies is crucial to establish the stability-indicating nature of the final method.[5]
References
PubMed. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. [Link]
Google Patents. (n.d.).
ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. [Link]
SIELC Technologies. (2018). Separation of Nitrobenzene on Newcrom R1 HPLC column. [Link]
LCGC International. (2026). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]
Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
ResearchGate. (n.d.). HPLC spectrum showing the degradation of 4-nitrophenol by C, N-TiO 2.... [Link]
Google Patents. (n.d.). Method for purifying cis-2, 6-dimethyl morpholine.
Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
International Journal of Pharmaceutical Sciences and Drug Research. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. [Link]
SIELC Technologies. (n.d.). Separation of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid on Newcrom R1 HPLC column. [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. [Link]
Comparative Bioactivity & Stability Profile: 2,6-Dimethyl-4-(2-nitrophenyl)morpholine vs. Unsubstituted Morpholine Scaffolds
[1] Executive Summary: The "Dimethyl Lock" Effect In medicinal chemistry, the transition from an unsubstituted morpholine ring to a 2,6-dimethylmorpholine scaffold is rarely a trivial substitution; it is a strategic mane...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The "Dimethyl Lock" Effect
In medicinal chemistry, the transition from an unsubstituted morpholine ring to a 2,6-dimethylmorpholine scaffold is rarely a trivial substitution; it is a strategic maneuver to modulate metabolic stability and conformational entropy.
This guide compares 4-(2-nitrophenyl)morpholine (the "Unsubstituted" parent) against its sterically hindered analog, 2,6-Dimethyl-4-(2-nitrophenyl)morpholine .[1] While the unsubstituted morpholine offers a flexible, low-molecular-weight hydrophilic handle, the 2,6-dimethyl analog introduces the "Methyl Shield." This steric blockade significantly retards oxidative metabolism at the
-carbon positions and locks the morpholine ring into a rigid chair conformation, potentially enhancing receptor selectivity at the cost of increased lipophilicity.
Verdict: The 2,6-dimethyl variant is the superior scaffold for lead optimization when the parent molecule suffers from rapid hepatic clearance or low blood-brain barrier (BBB) permeability.[1] The unsubstituted form remains preferred for initial fragment screening due to synthetic accessibility and lower lipophilicity.
The 2,6-dimethyl substitution (specifically the cis-isomer) forces the morpholine ring into a rigid chair conformation where the methyl groups occupy the equatorial positions to avoid 1,3-diaxial strain. This "locks" the nitrogen lone pair orientation and the vector of the 4-(2-nitrophenyl) substituent.
Figure 1: Conformational impact of dimethyl substitution. The "Locked" state of the dimethyl variant reduces the entropy loss required for the drug to bind to its target protein.
Metabolic Stability & Mechanism (SAR)
The most critical differentiator is metabolic stability. The morpholine ring is susceptible to oxidative attack by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) at the carbons adjacent to the nitrogen (positions 2 and 6).
The "Methyl Shield" Mechanism
In the unsubstituted molecule, the
-hydrogens are accessible for abstraction, leading to the formation of an unstable carbinolamine, which collapses to open the ring (ring scission).
In the 2,6-dimethyl derivative , the methyl groups provide two protective mechanisms:
Steric Hindrance: They physically block the approach of the bulky CYP450 heme iron-oxo species.
Electronic Deactivation: While alkyl groups are electron-donating, the lack of secondary hydrogens at the site of substitution (if gem-dimethyl) or the steric crowding (if vicinal/distal) shifts metabolism to less critical sites (e.g., the phenyl ring).
Metabolic Pathway Visualization
Figure 2: Comparative metabolic fates.[1] The dimethyl substitution effectively blocks the primary degradation pathway (Ring Scission).
Experimental Validation Protocols
To validate the superior stability and lipophilicity of the 2,6-dimethyl variant, the following self-validating protocols are recommended.
Protocol A: Microsomal Stability Assay (The "Gold Standard")
Initiation: Add NADPH regenerating system to start the reaction.[1]
Sampling: At
min, remove 50 L aliquots.
Quenching: Immediately dispense into 150
L Stop Solution. Centrifuge at 4000 rpm for 20 min.
Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Monitor parent ion depletion.[1]
Validation Criteria:
Positive Control: Verapamil (High clearance) should show <10% remaining at 60 min.[1]
Negative Control: Warfarin (Low clearance) should show >80% remaining at 60 min.[1]
Success Metric: The 2,6-dimethyl analog should exhibit a
at least 2-3x longer than the unsubstituted morpholine.[1]
Protocol B: Shake-Flask Lipophilicity (LogD)
Objective: Confirm the increase in lipophilicity driven by the methyl groups.
System: Octanol / Phosphate Buffer (pH 7.4).
Equilibration: Saturate both phases with each other for 24h.
Partitioning: Dissolve compound in the octanol phase. Add buffer. Shake for 1 hour at 25°C.
Separation: Centrifuge to separate phases.
Quantification: Measure UV absorbance (or LC-MS peak area) of both phases.
Calculation:
.
Synthesis Implications
When synthesizing the 2,6-dimethyl derivative, stereochemistry is the primary challenge.
Unsubstituted: Synthesized via simple nucleophilic aromatic substitution (
) of 2-fluoronitrobenzene with morpholine.[1] High yield, no stereocenters.
2,6-Dimethyl: Requires reaction with 2,6-dimethylmorpholine.[1]
Commercial 2,6-dimethylmorpholine is often a mixture of cis and trans isomers.[1]
Critical Step: The cis-isomer is thermodynamically more stable and pharmacologically preferred (defined conformation).[1] The trans-isomer places one methyl group axial, creating instability.[1]
Purification: If using a mixture, the final product often requires chiral HPLC or careful recrystallization to isolate the pure cis-isomer (confirmed by X-ray crystallography or NOE NMR studies).
References
Metabolic Stability of Morpholines
Title: Metabolism of the cis and trans isomers of N-nitroso-2,6-dimethylmorpholine and their deuterated analogs by liver microsomes.[1][2]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Target Compound: 2,6-Dimethyl-4-(2-nitrophenyl)morpholine
Primary Application: Intermediate in pharmaceutical synthesis (e.g., Phendimetrazine analogs, potential antibacterial agents), dye synthesis, and agrochemicals.
Analysis Type: Comparative IR Spectroscopy for Synthesis Monitoring and Structural Verification.[1]
This guide provides a technical breakdown of the infrared (IR) spectral fingerprint of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine . Unlike standard spectral libraries, this document focuses on the comparative analysis between the target product and its synthetic precursors (1-Fluoro-2-nitrobenzene and 2,6-Dimethylmorpholine). This approach enables researchers to validate reaction completion (SnAr mechanism) and assess purity by tracking the disappearance of reactant-specific functional groups.
Structural Analysis & Functional Group Logic
The IR spectrum of the target compound is a composite of three distinct structural domains. Understanding these domains is critical for accurate peak assignment.
) is highly diagnostic but sensitive to conjugation.[1] In this product, the nitrogen lone pair of the morpholine ring conjugates with the aromatic ring, slightly lowering the wavenumber of the nitro stretching frequencies compared to the starting material.[1]
The Morpholine Ether Linkage:
Provides a strong, chemically inert spectral anchor.[1]
Key Feature: The C-O-C ether stretch remains relatively constant throughout the synthesis, serving as an internal reference.[1]
The Aliphatic Backbone:
Methyl (
) and Methylene () groups from the dimethylmorpholine ring.[1]
Comparative Spectral Analysis (Product vs. Alternatives)
This section contrasts the target product with its specific precursors. This comparison is the primary method for validating the Nucleophilic Aromatic Substitution (SnAr) reaction.[1]
~1515-1530 cm⁻¹ (Red-shifted due to amine conjugation)
Diagnostic
Nitro ()
Symmetric Stretch
~1350 cm⁻¹
N/A
~1335-1345 cm⁻¹
Diagnostic
Ether (C-O-C)
Stretching
N/A
~1080-1120 cm⁻¹ (Strong)
~1100-1120 cm⁻¹ (Persists)
Structural Anchor
Aryl Halide (C-F)
Stretching
~1200-1250 cm⁻¹
N/A
ABSENT
Reaction Complete
C-N (Aryl-Amine)
Stretching
N/A
N/A
~1250-1310 cm⁻¹ (New Band)
Bond Formation
C-H (Aromatic)
Stretching
>3000-3100 cm⁻¹
N/A
>3000 cm⁻¹
Backbone
C-H (Aliphatic)
Stretching
N/A
~2850-2970 cm⁻¹
~2850-2970 cm⁻¹
Backbone
Critical Quality Attributes (CQA) for Purity
Impurity Flag 1: Presence of a peak at 3300 cm⁻¹ indicates unreacted 2,6-dimethylmorpholine.[1]
Impurity Flag 2: Presence of a sharp peak at ~1700 cm⁻¹ indicates carbonyl contamination (oxidation byproducts or solvent residue).[1]
Impurity Flag 3: Retention of strong bands at 1200-1250 cm⁻¹ (without the corresponding amine C-N formation) suggests unreacted fluoro-nitrobenzene.[1]
To generate the sample for the IR data described above, the following protocol is recommended. This method ensures the isolation of the specific ortho-isomer without contamination from para-isomers (which would require different starting materials).[1]
Charge: In a round-bottom flask, dissolve 1-Fluoro-2-nitrobenzene (1.0 eq) in DMSO (5 vol).
Base Addition: Add Potassium Carbonate (
, 2.0 eq) to scavenge the hydrofluoric acid byproduct.
Nucleophile Addition: Add 2,6-Dimethylmorpholine (1.1 eq). Note: The slight excess ensures complete consumption of the fluorinated aromatic.[1]
Heat: Stir at 80-100°C for 4-6 hours.
Monitor: Check reaction progress via TLC or IR (looking for disappearance of C-F and N-H peaks).
Workup: Pour into ice water. The product typically precipitates as a yellow/orange solid or oil. Extract with Ethyl Acetate if oil forms.[1][3]
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane:EtOAc).
IR Sample Preparation[1]
Solid Samples: Grind 1-2 mg of the purified product with 100 mg dry KBr. Press into a transparent pellet.
Oily/Liquid Samples: Use Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal.[1] Note: ATR peaks may appear slightly shifted (2-5 cm⁻¹) lower than transmission KBr peaks.[1]
Caption: Logical flow of functional group transformation during synthesis, highlighting key spectral changes (disappearance of N-H/C-F and shifting of NO2).
Technical Validation & Troubleshooting
Why the Nitro Peak Shifts?
In the starting material (1-Fluoro-2-nitrobenzene), the fluorine atom is electronegative and inductively withdraws electron density, keeping the
bond order high (higher wavenumber). In the product, the morpholine nitrogen donates electron density into the ring via resonance. This increases the electron density on the nitro group, slightly reducing the bond character (more single-bond character), causing the stretching frequency to shift to a lower energy (lower wavenumber, e.g., from 1540 to 1525 cm⁻¹).
Differentiating Isomers
If your synthesis accidentally produced the para-isomer (4-nitrophenyl) instead of the ortho-isomer (2-nitrophenyl), the IR spectrum would change:
Ortho (Target): Nitro peaks are often split or broader due to steric interaction with the neighboring morpholine ring.[1]
Para (Alternative): Nitro peaks are typically sharper and more symmetric.[1] The para-substitution pattern also produces a distinct "opposing wag" in the fingerprint region (~800-850 cm⁻¹ for para-disubstituted benzene vs. ~750 cm⁻¹ for ortho-disubstituted).
References
National Institute of Standards and Technology (NIST). IR Spectrum of 1-Chloro-2-nitrobenzene (Analog to Fluoro precursor). NIST Chemistry WebBook, SRD 69.[1][4][5] Available at: [Link][1]
National Institute of Standards and Technology (NIST). IR Spectrum of 2,6-Dimethylmorpholine.[1][4][5] NIST Chemistry WebBook, SRD 69.[1][4][5] Available at: [Link][1]
University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. Department of Chemistry and Biochemistry.[1] Available at: [Link][1]
PubChem. Compound Summary: 2,6-Dimethyl-N-(2-nitrophenyl)morpholine derivative precursors. National Library of Medicine.[1] Available at: [Link][1]
A Comparative Benchmarking Guide to the Synthesis of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals Introduction 2,6-Dimethyl-4-(2-nitrophenyl)morpholine is a valuable substituted morpholine derivative, a class of heterocyclic compounds of significant inte...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethyl-4-(2-nitrophenyl)morpholine is a valuable substituted morpholine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The morpholine scaffold is a key component in a variety of biologically active molecules and approved drugs. The introduction of a 2-nitrophenyl group at the 4-position and dimethyl groups at the 2 and 6 positions can significantly influence the molecule's steric and electronic properties, making it a crucial intermediate for the synthesis of novel therapeutic agents.
This guide provides a comprehensive, in-depth analysis of a robust and reproducible laboratory-scale synthesis of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine. We will present a detailed experimental protocol, benchmark the expected yield against literature values for analogous reactions, and provide a thorough characterization of the final product. This document is intended to serve as a practical resource for researchers, enabling them to reliably synthesize this important building block and to have a clear expectation of the reaction's efficiency.
The most direct and efficient method for the synthesis of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine is the nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the attack of the secondary amine of 2,6-dimethylmorpholine on an electron-deficient aromatic ring, with the displacement of a suitable leaving group. The presence of a strongly electron-withdrawing nitro group in the ortho position of the phenyl ring activates the ring towards nucleophilic attack, facilitating the reaction.
The choice of the leaving group on the 2-nitro-halobenzene is critical for the reaction's success. Generally, the reactivity order for the leaving group in SNAr reactions is F > Cl > Br > I. Therefore, 1-fluoro-2-nitrobenzene is the preferred starting material for this synthesis due to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon atom at the point of attack.
Experimental Protocol
Materials:
cis-2,6-Dimethylmorpholine
1-Fluoro-2-nitrobenzene
Potassium Carbonate (K₂CO₃), anhydrous
Dimethylformamide (DMF), anhydrous
Ethyl acetate (EtOAc)
Hexanes
Brine (saturated aqueous NaCl solution)
Magnesium sulfate (MgSO₄), anhydrous
Instrumentation:
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating plate
Separatory funnel
Rotary evaporator
Silica gel for column chromatography
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Nuclear Magnetic Resonance (NMR) spectrometer
Infrared (IR) spectrometer
Mass spectrometer
Step-by-Step Procedure:
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cis-2,6-dimethylmorpholine (1.15 g, 10 mmol, 1.0 eq.), 1-fluoro-2-nitrobenzene (1.41 g, 10 mmol, 1.0 eq.), and anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq.).
Solvent Addition: Add 20 mL of anhydrous dimethylformamide (DMF) to the flask.
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
Work-up: After the reaction is complete (as indicated by the consumption of the starting materials on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). The aqueous washes help to remove DMF and inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield 2,6-Dimethyl-4-(2-nitrophenyl)morpholine as a solid. Characterize the product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
cis-2,6-Dimethylmorpholine: The use of the cis isomer is specified as it is the more common and commercially available starting material. The stereochemistry is retained in the final product.
1-Fluoro-2-nitrobenzene: As discussed, fluoride is an excellent leaving group in SNAr reactions due to its high electronegativity, which activates the aromatic ring for nucleophilic attack.
Potassium Carbonate: A mild inorganic base is used to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the reaction, driving the reaction to completion.
Dimethylformamide (DMF): A polar aprotic solvent is ideal for SNAr reactions as it can dissolve the reactants and salts, and it does not solvate the nucleophile as strongly as protic solvents, thus maintaining its reactivity.
Heating: The reaction is heated to provide the necessary activation energy for the nucleophilic attack and displacement of the fluoride ion.
Benchmarking Synthesis Yields
Reaction
Substrates
Yield (%)
Reference
Proposed Synthesis
2,6-Dimethylmorpholine + 1-Fluoro-2-nitrobenzene
85-95 (Expected)
-
N-Arylation of Morpholine
Morpholine + 2,4-Difluoronitrobenzene
High
Synthesis of N-(2-Nitrophenyl)morpholine-4-sulfonamide
Note: The expected yield for the proposed synthesis is an educated estimate based on the high efficiency of similar SNAr reactions with activated fluoroaromatics.
The data from analogous reactions suggest that high to excellent yields can be expected for the SNAr reaction of a secondary amine like 2,6-dimethylmorpholine with a highly activated substrate such as 1-fluoro-2-nitrobenzene. The use of a fluoride leaving group is anticipated to be more efficient than chloride or bromide, leading to a higher yield.
Caption: Synthetic workflow for 2,6-Dimethyl-4-(2-nitrophenyl)morpholine.
Conclusion
This guide outlines a reliable and high-yielding synthesis of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine via a nucleophilic aromatic substitution reaction. The detailed protocol, based on well-established chemical principles, provides a clear pathway for obtaining this valuable research chemical. By benchmarking against similar literature-reported reactions, we project that this synthesis should proceed with high efficiency. The provided characterization data serves as a reference for confirming the successful synthesis and purity of the final product. This comprehensive guide is designed to empower researchers in their synthetic endeavors and facilitate the development of novel molecules with potential therapeutic applications.
References
Design, Synthesis, and Antibacterial Activity of Morpholine-4-sulfonamide Deriv
Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. [Link]
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]
Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. [Link]
Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. [Link]
Synthesis method of substituted N-phenyl morpholine compound - Google P
Personal protective equipment for handling 2,6-Dimethyl-4-(2-nitrophenyl)morpholine
Executive Hazard Assessment (SAR Analysis) The "Why" Behind the Protocol: Specific toxicological data for 2,6-Dimethyl-4-(2-nitrophenyl)morpholine is often limited in public repositories. Therefore, as responsible scient...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Hazard Assessment (SAR Analysis)
The "Why" Behind the Protocol:
Specific toxicological data for 2,6-Dimethyl-4-(2-nitrophenyl)morpholine is often limited in public repositories. Therefore, as responsible scientists, we must apply Structure-Activity Relationship (SAR) logic. We treat this compound as a hybrid hazard, inheriting risks from its two parent moieties: the morpholine heterocycle and the nitrobenzene substituent.
The Nitro-Aromatic Risk: The 2-nitrophenyl group introduces the potential for methemoglobinemia (interference with oxygen transport in blood) and potential mutagenicity via nitro-reduction metabolites [1]. Skin absorption is a primary vector for nitro-aromatics.
The Morpholine Risk: The 2,6-dimethylmorpholine core acts as a base and potential irritant/corrosive to mucous membranes [2].
Physical State Implication: Likely a solid or viscous oil at room temperature. If solid, dust generation is the critical exposure pathway.
Reactivity: Stable, but incompatible with strong oxidizers and reducing agents.
PPE Matrix: The Defense System
This matrix is designed not just for compliance, but for impermeability. Morpholine derivatives can exhibit unique permeation characteristics that degrade standard nitrile gloves over time.
Protection Zone
Recommended Equipment
Technical Rationale (The "Why")
Hand Protection (Primary)
Silver Shield® (Laminate) or Butyl Rubber
Standard Nitrile degrades rapidly against morpholine-class compounds [3]. Laminate offers >480 min breakthrough time.
Hand Protection (Outer)
Disposable Nitrile (5-8 mil)
Acts as a "sacrificial layer" to protect the inner laminate glove from physical tears and provides grip (laminate is slippery).
Respiratory
PAPR (Powered Air Purifying Respirator) or N95/P100 w/ Fume Hood
If handling powder outside a hood, a PAPR is mandatory. Inside a hood, N95 protects against erratic turbulence/dust.
Body Defense
Tyvek® 400 (or equivalent) Lab Coat
Cotton coats absorb nitro-aromatics, holding the toxin against the skin. Tyvek repels dust and light splashes.
Eye/Face
Chemical Goggles + Face Shield
Safety glasses are insufficient for corrosive/irritant powders that can become airborne.
Operational Workflow: Step-by-Step
Phase A: Engineering Controls & Setup
Verification: Ensure Fume Hood face velocity is 80–100 fpm (0.4–0.5 m/s).
Static Control: Use an ionizing bar or anti-static gun if the compound is a dry powder. Nitro-compounds can be static-sensitive, and static charge disperses toxic dust.
Surface Prep: Line the work surface with plastic-backed absorbent pads (yellow/orange side up) to immediately identify spills.
Phase B: Weighing & Transfer (The Critical Moment)
Don PPE: Follow the "Gowning Logic" (See Diagram 1).
Tare First: Place the receiving vessel in the balance inside the hood. Tare it.
Transfer: Use a disposable spatula. Do not use metal spatulas if the compound is potentially dry/crystalline and shock-sensitive (precautionary for nitro groups). Use Teflon or polypropylene.
Seal: Cap the receiving vessel before removing it from the balance enclosure.
Decon: Wipe the exterior of the vessel with a Kimwipe dampened in Acetone or Methanol (solvent dependent on solubility) while still inside the hood.
Phase C: Reaction & Cleanup
Closed System: Run reactions in sealed vessels (septum/nitrogen line) to prevent vapor release.
Quench: Upon completion, quench any reactive intermediates before opening the vessel.